7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione
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Overview
Description
7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and significant applications in medicinal chemistry. The structure of this compound includes a fused benzene and pyrazine ring, making it a crucial component in various pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione typically involves the condensation of dimethyloxalate with o-phenylenediamine. This reaction proceeds under mild conditions, often in the presence of a catalyst to enhance the yield and purity of the product .
Industrial Production Methods: Industrial production methods focus on optimizing the reaction conditions to achieve high yields and cost-effectiveness. Techniques such as microwave-assisted synthesis and phase-transfer catalysis have been employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and nitration reactions are performed using reagents like bromine and nitric acid.
Major Products Formed: The major products formed from these reactions include quinoxaline derivatives, which have shown significant promise in various pharmacological applications .
Scientific Research Applications
7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is used in studying enzyme interactions and cellular processes.
Medicine: It has shown potential in developing drugs for treating cancer, bacterial infections, and neurological disorders.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes and receptors, thereby modulating various biological processes. The compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a potent anticancer agent .
Comparison with Similar Compounds
- Quinoxalinedione
- 1,4-Dihydroquinoxaline-2,3-dione
- 7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline
Uniqueness: 7-Methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione stands out due to its unique structural features and broad-spectrum biological activities. Its ability to undergo various chemical modifications allows for the creation of derivatives with enhanced pharmacological properties .
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
7-methyl-1,2-dihydrobenzo[g]quinoxaline-5,10-dione |
InChI |
InChI=1S/C13H10N2O2/c1-7-2-3-8-9(6-7)13(17)11-10(12(8)16)14-4-5-15-11/h2-3,5-6,14H,4H2,1H3 |
InChI Key |
RMMMAOMUYHNWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)N=CCN3 |
Origin of Product |
United States |
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